![molecular formula C12H19BrFNO2 B13458548 Tert-butyl 1-bromo-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13458548.png)
Tert-butyl 1-bromo-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-bromo-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both bromine and fluorine atoms in the molecule adds to its reactivity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-bromo-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate typically involves multiple steps. One common approach is to start with a spirocyclic precursor, which undergoes halogenation reactions to introduce the bromine and fluorine atoms. The reaction conditions often include the use of halogenating agents such as N-bromosuccinimide (NBS) and Selectfluor. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-bromo-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The spirocyclic structure allows for cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or alkoxy derivatives, while oxidation can produce ketones or carboxylic acids.
Scientific Research Applications
Tert-butyl 1-bromo-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 1-bromo-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The bromine and fluorine atoms can form strong bonds with target molecules, influencing their activity. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-bromo-6-azaspiro[2.5]octane-6-carboxylate: Similar structure but lacks the fluorine atom.
Tert-butyl 1-fluoro-6-azaspiro[2.5]octane-6-carboxylate: Similar structure but lacks the bromine atom.
Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate: Contains an oxygen atom instead of bromine or fluorine.
Uniqueness
The presence of both bromine and fluorine atoms in tert-butyl 1-bromo-1-fluoro-6-azaspiro[2.5]octane-6-carboxylate makes it unique compared to its analogs. This dual halogenation can enhance its reactivity and potential for diverse chemical transformations, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H19BrFNO2 |
|---|---|
Molecular Weight |
308.19 g/mol |
IUPAC Name |
tert-butyl 2-bromo-2-fluoro-6-azaspiro[2.5]octane-6-carboxylate |
InChI |
InChI=1S/C12H19BrFNO2/c1-10(2,3)17-9(16)15-6-4-11(5-7-15)8-12(11,13)14/h4-8H2,1-3H3 |
InChI Key |
ABTWCVMPGBHKAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC2(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Aminopyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13458468.png)

![1-{2-[tris(propan-2-yl)silyl]ethynyl}-1H-pyrazole](/img/structure/B13458474.png)
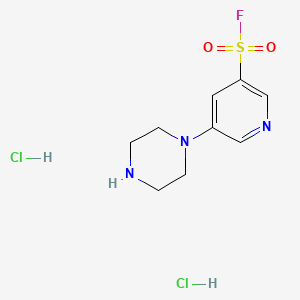
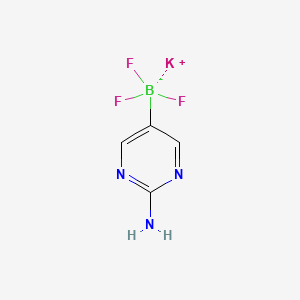
![tert-butyl (5E)-5-[(dimethylamino)methylidene]-6-oxo-1,4-oxazepane-4-carboxylate](/img/structure/B13458493.png)
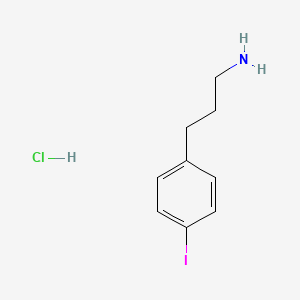
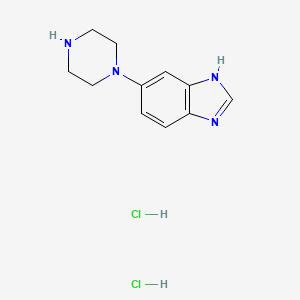
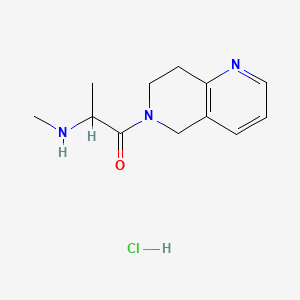

![3-{3-[2-(2-Aminoethoxy)ethoxy]phenyl}-1-(quinolin-3-yl)urea hydrochloride](/img/structure/B13458537.png)
![1-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B13458539.png)
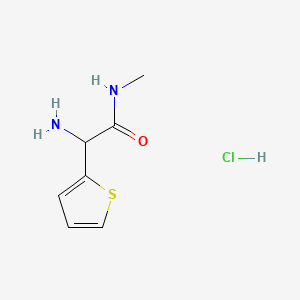
![2-(6,6-Difluorospiro[3.3]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13458554.png)
